

# Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview

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## Compound of Interest

**Compound Name:** 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

**Cat. No.:** B162796

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This technical guide provides a summary of available spectroscopic and physicochemical data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**. While a comprehensive experimental dataset for the target compound is not readily available in public databases, this document outlines its known properties and presents analogous data from a structurally related compound, 4-(Trifluoromethyl)phenylhydrazine, to offer insights into the expected spectroscopic characteristics.

## Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Commercially available information provides the following key physical and chemical properties for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**.

Property	Value	References
CAS Number	133115-72-7	[1][2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClF <sub>3</sub> N <sub>2</sub> O	[1][2][3][4]
Molecular Weight	228.60 g/mol	[1][2][4]
Melting Point	230 °C	[1][4][6]
Appearance	White to pale brown powder/crystals	[3][4][6]

## Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine

Due to the absence of publicly accessible spectroscopic data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.

### Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.

Technique	Sample State	Key Peaks (cm <sup>-1</sup> )	Source
ATR-IR	Solid	Not explicitly listed in search results, but a spectrum is available for viewing.	[7]

Note: Specific peak assignments were not available in the provided search results.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.

$^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.<sup>[7]</sup>

## Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Instrument:** Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
  - $^{13}\text{C}$  NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- $^{19}\text{F}$  NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly  $\text{CFCl}_3$ .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:

- Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

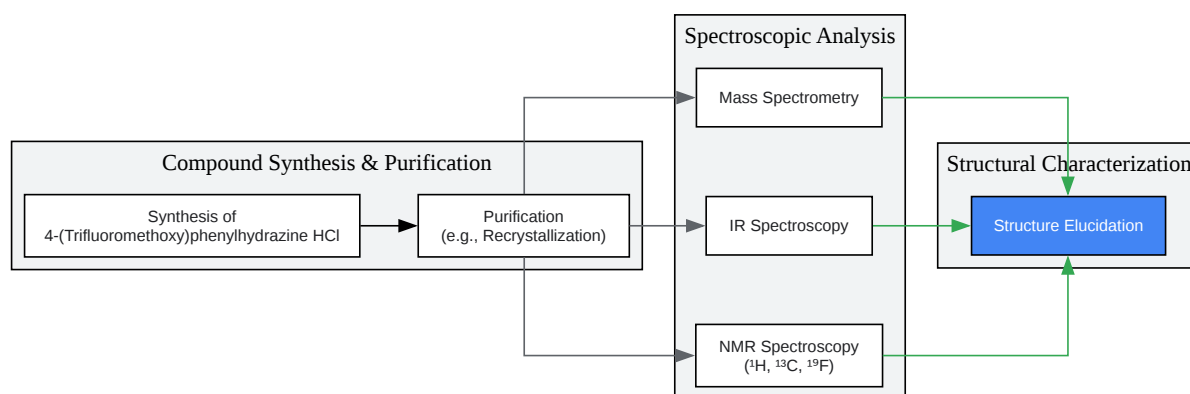
## Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
- Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.
- Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

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